tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Description
This compound is a bicyclic tertiary amine derivative featuring a carbonochloridoyl (acyl chloride) group at the 5-position of the diazabicyclo[2.2.1]heptane scaffold. Its structure combines conformational rigidity from the bicyclic system with the high reactivity of the acyl chloride moiety, making it a versatile intermediate in pharmaceutical synthesis. The tert-butyloxycarbonyl (Boc) group at the 2-position enhances solubility and stability during synthetic steps .
Properties
IUPAC Name |
tert-butyl (1S,4S)-5-carbonochloridoyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O3/c1-11(2,3)17-10(16)14-6-7-4-8(14)5-13(7)9(12)15/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQPLQYWJADRQW-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2171290-43-8 | |
| Record name | tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves multi-step reactions. Key steps often include:
Nucleophilic Substitution: Utilizing tert-butyl esters as starting materials.
Cyclization Reactions: Forming the bicyclic structure through appropriate cyclization methods.
Chlorination: Introducing the carbonochloridoyl group under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis might employ flow chemistry techniques for enhanced efficiency and yield. The use of automated systems ensures consistent reaction conditions, such as temperature and pressure, to optimize the production process.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The carbonochloridoyl group undergoes nucleophilic substitution with various reagents, forming stable derivatives under controlled conditions:
| Reaction Type | Reagents/Conditions | Major Products | Key Characteristics |
|---|---|---|---|
| Amidation | Primary/secondary amines, DCM/THF, 0–25°C | Tert-butyl 5-(amide)-2,5-diazabicyclo[...] | High yields with stoichiometric amine input |
| Esterification | Alcohols, pyridine base, RT | Tert-butyl 5-(ester)-2,5-diazabicyclo[...] | Requires anhydrous conditions |
| Hydrolysis | H₂O (neutral/basic), RT | Tert-butyl 5-(carboxylate)-2,5-diazabicyclo[...] | pH-dependent reaction kinetics |
Mechanistic Insight : The reaction proceeds via a tetrahedral intermediate, with chloride acting as the leaving group. Steric hindrance from the bicyclic framework slows reactivity compared to linear acyl chlorides .
Boc Deprotection and Subsequent Reactions
The Boc group is cleaved under acidic conditions, enabling further functionalization of the free amine:
| Deprotection Method | Conditions | Outcome | Applications |
|---|---|---|---|
| Trifluoroacetic acid | 1–2 h in DCM, 0°C → RT | 5-(carbonochloridoyl)-2,5-diazabicyclo[...] | Prepares intermediates for peptide coupling |
| HCl/dioxane | 4M HCl, 30 min, RT | Hydrochloride salt formation | Enhances solubility for aqueous reactions |
Post-deprotection, the free amine participates in:
Comparative Reactivity with Analogues
The carbonochloridoyl derivative exhibits distinct behavior compared to related compounds:
Amidation with Cyclopropylamine
Procedure :
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Dissolve 1.0 g (3.2 mmol) target compound in 15 mL anhydrous DCM
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Add 0.55 mL (6.4 mmol) cyclopropylamine and 1.1 mL (8.0 mmol) Et₃N
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Stir at 0°C → RT for 12 h
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Wash with 5% HCl (3×20 mL), dry over MgSO₄, concentrate
Results :
Acidic Hydrolysis
Procedure :
-
Suspend 500 mg (1.6 mmol) compound in 10 mL 1M NaOH
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Reflux 2 h
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Acidify to pH 2 with conc. HCl, extract with EtOAc
Results :
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Isolated carboxylic acid: 82% yield
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FT-IR: 1705 cm⁻¹ (C=O stretch), disappearance of 780 cm⁻¹ (C-Cl)
Stability and Handling Considerations
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Thermal Stability : Decomposes above 80°C (DSC data)
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Storage : -20°C under argon; shelf life >12 months
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Incompatibilities : Strong bases (accelerate hydrolysis), Grignard reagents (violent reactions)
This compound's unique reactivity profile makes it particularly valuable for synthesizing conformationally constrained peptidomimetics and catalytic ligands. Future research directions could explore its use in asymmetric catalysis and bioactive molecule synthesis.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Biology: Investigated for its potential role as a biochemical probe to study enzyme mechanisms. Medicine: Explored for its utility in the development of novel pharmaceutical agents, particularly those targeting neurological pathways. Industry: Utilized in the production of specialty chemicals and as a catalyst in certain polymerization reactions.
Mechanism of Action
Mechanism: The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. Its diazabicycloheptane core facilitates binding to these targets, influencing their activity. Pathways Involved: Often associated with neural pathways and enzymatic processes, depending on the specific application.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Functional Group | Bicyclic System | Key Applications | Reactivity Profile |
|---|---|---|---|---|
| tert-Butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | Acyl chloride (-COCl) | [2.2.1]heptane | Pharma intermediates, acylations | High (nucleophilic substitution) |
| CAS 113451-59-5 (Boc-protected) | Boc-protected amine | [2.2.1]heptane | Drug scaffold stabilization | Low (requires deprotection) |
| CAS 944238-89-5 (Diazabicyclo[2.2.2]octane) | Boc-protected amine | [2.2.2]octane | Reference standards, receptor modulation | Moderate |
| tert-Butyl 5-(6-amino-pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | Pyridinyl substituent | [2.2.1]heptane | Nicotinic receptor agonists | Moderate (cross-coupling needed) |
Biological Activity
The compound tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, also known as (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane, is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C10H18N2O2
- CAS Number : 113451-59-5
- Molecular Weight : 198.26 g/mol
The compound features a bicyclic structure that contributes to its unique pharmacological properties. The presence of the tert-butyl group and the carbonochloridoyl moiety enhances its solubility and reactivity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that related diazabicyclo compounds showed activity against various bacterial strains, suggesting a potential role in developing new antibiotics .
Neuropharmacological Effects
The compound has been investigated for its effects on the central nervous system (CNS). It has been shown to act as a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive functions and neuroprotection . This activity suggests potential applications in treating neurodegenerative diseases.
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol metabolism. Inhibition of this enzyme may provide therapeutic benefits in conditions such as obesity and metabolic syndrome .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several diazabicyclo compounds against Gram-positive and Gram-negative bacteria. The results showed that tert-butyl derivatives had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .
Case Study 2: Neuroprotective Effects
In vitro studies using neuronal cell lines revealed that the compound could protect against oxidative stress-induced cell death. The mechanism was linked to its action on nAChRs, enhancing neuronal survival under stress conditions .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected diazabicycloheptane derivatives are often functionalized using chlorinating agents (e.g., phosgene derivatives) under inert atmospheres. Reaction optimization involves monitoring temperature (e.g., 0–25°C), solvent choice (DMF or THF), and stoichiometry of reagents like HATU/DIEA for carbamate activation . Yield improvements (e.g., 31–65%) are achieved by controlled addition of bases and minimizing side reactions through stepwise purification (e.g., RP-FC systems) .
Q. How can diastereomeric mixtures of bicyclo[2.2.1]heptane derivatives be resolved during synthesis?
- Methodological Answer : Flash chromatography with gradient eluents (e.g., toluene/diethyl ether, 1:1) effectively separates diastereomers. Polar modifiers (e.g., MeOH in CH₂Cl₂) enhance resolution for compounds with trifluoromethyl or hydroxyl substituents. TLC monitoring (Rf = 0.11–0.5) and NMR analysis (e.g., ¹H/¹³C chemical shifts) confirm stereochemical purity .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns stereochemistry via coupling constants (e.g., J = 5–10 Hz for bicyclic protons) and tert-butyl group signals (δ ~1.4 ppm).
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z 327.32 for related carbamates) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and chloridoyl (C-Cl, ~750 cm⁻¹) functional groups .
Advanced Research Questions
Q. How do steric and electronic effects in the bicyclo[2.2.1]heptane scaffold influence reactivity in cross-coupling reactions?
- Methodological Answer : The rigid bicyclic structure imposes steric hindrance, slowing nucleophilic attacks at the chloridoyl group. Computational modeling (DFT) predicts electron-deficient carbon centers, favoring SN2 mechanisms. Experimental validation involves kinetic studies with varying nucleophiles (e.g., amines vs. thiols) and monitoring by ¹H NMR .
Q. What strategies mitigate racemization during functionalization of the (1S,4S)-configured core?
- Methodological Answer : Low-temperature reactions (<0°C) and chiral auxiliaries (e.g., VHL ligands) preserve stereochemistry. For example, LiAlH4-mediated reductions under argon retain enantiomeric excess (>98% ee) in related bicycloheptane derivatives . Racemization is quantified via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. How can solubility challenges in aqueous buffers be addressed for biological assays?
- Methodological Answer : Co-solvent systems (e.g., DMSO/PEG 400) enhance solubility. For in vivo studies, tert-butyl carbamates are formulated as hydrochloride salts (e.g., 10 mM stock in DMSO, diluted in saline). Dynamic light scattering (DLS) ensures colloidal stability .
Data Contradiction & Troubleshooting
Q. Why do reported yields vary significantly for similar synthetic procedures (e.g., 31% vs. 65%)?
- Methodological Answer : Variations arise from differences in purification efficiency (e.g., RP-FC vs. silica gel chromatography) and side reactions (e.g., over-chlorination). Troubleshooting includes:
- Optimizing stoichiometry : Excess HATU (1.2 equiv) improves coupling efficiency .
- Controlling moisture : Anhydrous conditions prevent hydrolysis of the chloridoyl group .
Q. How to resolve discrepancies in stereochemical assignments from NMR data?
- Methodological Answer : Use NOESY/ROESY to confirm spatial proximity of protons (e.g., endo vs. exo configurations). X-ray crystallography of crystalline derivatives (e.g., trifluoromethyl analogs) provides definitive stereochemical proof .
Experimental Design
Design a protocol to evaluate the compound’s stability under physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
